molecular formula C19H22Cl2N2 B5115384 1-(2,6-dichlorobenzyl)-4-(2,5-dimethylphenyl)piperazine

1-(2,6-dichlorobenzyl)-4-(2,5-dimethylphenyl)piperazine

Cat. No. B5115384
M. Wt: 349.3 g/mol
InChI Key: AZUFRIVNPSXLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-dichlorobenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as MBZP, is a psychoactive drug that belongs to the piperazine family. It has been found to have potential therapeutic applications in various neurological and psychiatric disorders due to its unique mechanism of action.

Mechanism of Action

1-(2,6-dichlorobenzyl)-4-(2,5-dimethylphenyl)piperazine acts as a dopamine and serotonin agonist, meaning that it binds to and activates these receptors in the brain. This leads to an increase in the levels of these neurotransmitters, which are involved in regulating mood, emotion, and cognition. 1-(2,6-dichlorobenzyl)-4-(2,5-dimethylphenyl)piperazine has also been found to inhibit the reuptake of these neurotransmitters, further increasing their levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,6-dichlorobenzyl)-4-(2,5-dimethylphenyl)piperazine are primarily related to its effects on dopamine and serotonin levels in the brain. It has been found to increase the release of these neurotransmitters, leading to a feeling of euphoria and increased energy. 1-(2,6-dichlorobenzyl)-4-(2,5-dimethylphenyl)piperazine has also been found to improve cognitive function, memory, and attention.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,6-dichlorobenzyl)-4-(2,5-dimethylphenyl)piperazine in lab experiments is its unique mechanism of action, which can provide insights into the role of dopamine and serotonin in various neurological and psychiatric disorders. However, one of the limitations of using 1-(2,6-dichlorobenzyl)-4-(2,5-dimethylphenyl)piperazine is its potential for abuse and addiction, which can make it difficult to conduct experiments with human subjects.

Future Directions

There are several future directions for research on 1-(2,6-dichlorobenzyl)-4-(2,5-dimethylphenyl)piperazine. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Another area of interest is its potential as a cognitive enhancer, particularly in individuals with cognitive impairments such as Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of 1-(2,6-dichlorobenzyl)-4-(2,5-dimethylphenyl)piperazine use and its potential for addiction and abuse.

Synthesis Methods

The synthesis of 1-(2,6-dichlorobenzyl)-4-(2,5-dimethylphenyl)piperazine involves the reaction of 2,6-dichlorobenzyl chloride with 2,5-dimethylphenylpiperazine in the presence of a base such as sodium hydroxide. The reaction results in the formation of 1-(2,6-dichlorobenzyl)-4-(2,5-dimethylphenyl)piperazine, which can be purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

1-(2,6-dichlorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been found to have a unique mechanism of action that involves the modulation of neurotransmitter levels in the brain, specifically dopamine and serotonin.

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2/c1-14-6-7-15(2)19(12-14)23-10-8-22(9-11-23)13-16-17(20)4-3-5-18(16)21/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUFRIVNPSXLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.